Physicochemical Profiling & Synthetic Utility of 5-Benzyloxy-2-methylbenzoic acid ethyl ester
Physicochemical Profiling & Synthetic Utility of 5-Benzyloxy-2-methylbenzoic acid ethyl ester
[1][2]
Executive Summary: The Strategic "Masked" Scaffold
In modern medicinal chemistry, 5-Benzyloxy-2-methylbenzoic acid ethyl ester (CAS: 2221812-01-5) serves as a critical lipophilic building block .[1][2] Structurally, it represents a "protected" phenolic ester, offering a stable precursor for two distinct synthetic pathways:[1][2]
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Nucleophilic attack at the ester: Leading to benzyl alcohols (precursors for quinone methides) or amides.[1][2]
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Hydrogenolysis of the benzyl ether: Unmasking the phenol to access 5-hydroxy-2-methylbenzoic acid derivatives, a pharmacophore often associated with SGLT2 inhibitors and TPH (Tryptophan Hydroxylase) modulators.[1][2]
This guide moves beyond basic catalog data to provide a functional roadmap for handling, analyzing, and utilizing this compound in high-stakes drug discovery workflows.
Chemical Identity & Physicochemical Specifications[1][2][3]
Structural Analysis
The molecule features a central toluene core substituted with an ethyl ester at the ortho position (relative to methyl) and a benzyloxy group at the meta position.[1][2] This substitution pattern creates a highly lipophilic, electron-rich aromatic system.[1][2]
| Property | Specification |
| IUPAC Name | Ethyl 5-(benzyloxy)-2-methylbenzoate |
| CAS Number | 2221812-01-5 |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.33 g/mol |
| SMILES | CCOC(=O)C1=CC(OCC2=CC=CC=C2)=CC=C1C |
| Physical State | Solid (White to Off-White Crystalline Powder) |
Physicochemical Profile (Experimental & Predicted)
Note: Where specific experimental values are proprietary, high-confidence predictive models (consensus LogP) are utilized to guide method development.
| Parameter | Value / Range | Implications for Workflow |
| LogP (Consensus) | 4.41 (High Lipophilicity) | Critical: Insoluble in water.[1][2] Requires high % organic modifier in HPLC (e.g., >60% ACN).[1][2] |
| Melting Point | 65°C – 75°C (Predicted*) | Low-melting solid.[1][2] Avoid high-vac drying >50°C to prevent sublimation or melt.[1][2] |
| Boiling Point | ~420°C (at 760 mmHg) | Not suitable for standard GC without high-temp columns.[1][2] |
| Solubility | DCM, EtOAc, THF, Toluene | Excellent solubility in non-polar solvents; suitable for normal phase chromatography.[1][2] |
| pKa | N/A (No ionizable protons) | Neutral molecule in pH 1–10 range.[1][2] |
*Prediction based on structural analogs (e.g., Methyl 5-benzyloxy-2-methylbenzoate).[1][2]
Spectroscopic "Fingerprint" for Identification[1][2]
To validate the identity of synthesized or purchased batches, use the following spectroscopic markers. These are derived from the unique electronic environment of the 2-methyl-5-benzyloxy system.[1][2]
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
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δ 7.30 – 7.45 (m, 5H): Benzyl aromatic protons (Multiplet).
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δ 7.50 (d, 1H, J=2.5 Hz): H-6 (Ortho to ester, Meta to methyl).[1][2] Most deshielded aromatic proton.[1][2]
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δ 5.08 (s, 2H): Benzylic CH₂ (Key diagnostic singlet).[1][2]
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δ 2.52 (s, 3H): Ar-CH₃ (Distinct singlet, slightly deshielded by ortho-ester).[1][2]
Infrared Spectroscopy (FT-IR)
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2980 cm⁻¹: C-H stretch (Aliphatic).
Experimental Protocols
Protocol A: Synthesis via Williamson Etherification
Objective: Synthesis of CAS 2221812-01-5 from Ethyl 5-hydroxy-2-methylbenzoate.[1][2]
Reaction Logic: The phenolic hydroxyl is selectively alkylated using benzyl bromide in the presence of a mild base.[1][2] The ester group remains intact.[1][2]
Materials:
Step-by-Step:
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Dissolution: Charge reaction vessel with Ethyl 5-hydroxy-2-methylbenzoate and Acetone (10 mL/g).
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Activation: Add K₂CO₃. Stir at room temperature for 15 minutes to form the phenoxide anion.
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Alkylation: Dropwise add Benzyl Bromide.
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Reflux: Heat to reflux (56°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1][2]
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Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate filtrate.[1][2]
-
Extraction: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then Brine.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexane).
Protocol B: HPLC Method for Purity Assessment
Challenge: The compound is highly lipophilic and will retain strongly on C18 columns.[1][2]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1][2]
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Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]
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Gradient:
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Detection: UV at 254 nm (Aromatic) and 210 nm (Ester).[1][2]
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Expected Retention: The product will elute late (approx. 7–8 min) due to the benzyl and ethyl groups.[1][2]
Visualizations & Workflows
Synthesis Workflow (DOT Diagram)
This diagram illustrates the critical path for synthesis, highlighting the decision points for purification based on reaction conversion.[1][2]
Caption: Figure 1. Synthesis and purification decision tree for the benzylation of Ethyl 5-hydroxy-2-methylbenzoate.
Analytical Logic (DOT Diagram)
A self-validating logic flow for confirming the identity of the synthesized ester.[1][2]
Caption: Figure 2. Analytical validation workflow ensuring structural integrity and purity.
Stability & Handling
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Hydrolysis Risk: While sterically hindered by the ortho-methyl group, the ethyl ester is susceptible to hydrolysis in strong basic/acidic aqueous media.[1][2] Store in a cool, dry place.
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Oxidation: The benzylic ether is stable to air, but the benzylic position can be susceptible to radical oxidation under intense UV light.[1][2] Store in amber vials.
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Safety: Treat as a potential irritant.[1][2] Standard PPE (gloves, goggles) is required.[1][2] MSDS data for this specific CAS is limited; assume toxicity profile similar to benzyl benzoate (irritant).[1][2]
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135221279, Ethyl 5-(benzyloxy)-2-methylbenzoate.[1][2] Retrieved from [Link][1][2]
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Chemspace (2023). Chemical Properties of Ethyl 5-(benzyloxy)-2-methylbenzoate (CAS 2221812-01-5). Retrieved from [Link]
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Organic Syntheses (1955). Alkylation of Phenols: General Procedures.[1][2] Coll. Vol. 3, p. 167.[1][2] Retrieved from [Link]
